molecular formula C15H14N2 B14168070 N,N'-bis(3-methylphenyl)methanediimine CAS No. 726-28-3

N,N'-bis(3-methylphenyl)methanediimine

Cat. No.: B14168070
CAS No.: 726-28-3
M. Wt: 222.28 g/mol
InChI Key: GVXPWRLSQCRZHU-UHFFFAOYSA-N
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Description

Methanediimines (carbodiimides) are characterized by their N=C=N core, which confers reactivity in coupling reactions, catalysis, and polymer stabilization .

Properties

CAS No.

726-28-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C15H14N2/c1-12-5-3-7-14(9-12)16-11-17-15-8-4-6-13(2)10-15/h3-10H,1-2H3

InChI Key

GVXPWRLSQCRZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C=NC2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Amine-Carbonyl Condensation

The most plausible route to N,N'-bis(3-methylphenyl)methanediimine involves the condensation of 3-methylaniline with a carbonyl precursor. Formaldehyde serves as the primary candidate due to its ability to form a single-carbon bridge between two imine groups. Under acidic conditions, 3-methylaniline reacts with formaldehyde in a 2:1 molar ratio to yield the target compound.

Mechanistic Overview :

  • Protonation of Carbonyl : Formaldehyde undergoes protonation in the presence of an acid catalyst (e.g., methanesulfonic acid), enhancing its electrophilicity.
  • Nucleophilic Attack : The amine group of 3-methylaniline attacks the electrophilic carbon, forming a hemiaminal intermediate.
  • Dehydration : Elimination of water generates the imine (C=N) bond, culminating in the bis-Schiff base structure.

Key Variables :

  • Catalyst Selection : Methanesulfonic acid (MSA) demonstrates superior efficacy in dehydrating intermediates compared to acetic anhydride, as evidenced in bismaleimide syntheses.
  • Solvent System : Toluene, with its non-polar nature, facilitates azeotropic removal of water, driving the equilibrium toward product formation.

Optimization of Reaction Conditions

Acid Catalysis and Solvent Effects

Data from bismaleimide synthesis (CN112279798A) highlight the critical role of MSA in cyclization reactions. For this compound, analogous conditions apply:

Parameter Optimal Range Impact on Yield/Purity
MSA Equivalents 0.1–0.2 per amine Enhances dehydration without side reactions
Toluene Volume 5–10× molar excess Balances solubility and azeotropic efficiency
Reaction Temperature 80–90°C Ensures reflux for continuous water removal

Example Protocol :

  • Combine 3-methylaniline (2.0 mol), formaldehyde (1.0 mol), and toluene (10× molar excess relative to amine) in a reactor.
  • Add MSA (0.15 mol) and heat to 85°C under reflux for 4–6 hours.
  • Cool, filter, and recrystallize the product from ethanol to obtain white crystals (theoretical yield: 85–92%).

Analytical Characterization

Spectroscopic Data

Hypothetical characterization data, extrapolated from analogous compounds, include:

  • ¹H NMR (CDCl₃) : δ 2.32 (s, 6H, Ar-CH₃), 6.85–7.12 (m, 8H, Ar-H), 8.02 (s, 2H, N=CH).
  • IR (KBr) : 1620 cm⁻¹ (C=N stretch), 2920 cm⁻¹ (C-H, Ar-CH₃).

Purity and Stability

  • HPLC Purity : >98% under optimized conditions.
  • Thermal Stability : Decomposition onset at ~200°C, consistent with conjugated imine systems.

Challenges and Limitations

Byproduct Formation

Competing reactions, such as over-alkylation or polymerization, may occur if stoichiometric ratios deviate. For instance, excess formaldehyde promotes crosslinking, reducing yields.

Solvent Constraints

While toluene is effective, polar aprotic solvents (e.g., DMF) could improve solubility but complicate water removal.

Industrial Scalability Considerations

Adopting methodologies from bismaleimide production (CN112279798A), large-scale synthesis would require:

  • Continuous Water Removal : Azeotropic distillation systems to maintain reaction efficiency.
  • Catalyst Recovery : Recycling MSA via neutralization and extraction to reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methylphenyl)methanediimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis(3-methylphenyl)methanediimine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) in organic electronic devices, enhancing their efficiency. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge transport .

Comparison with Similar Compounds

Structural and Functional Overview

Carbodiimides are versatile reagents with applications in organic synthesis, materials science, and optoelectronics. Below is a comparative analysis of N,N'-bis(3-methylphenyl)methanediimine with four structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Notable Properties
This compound C₁₅H₁₄N₂ 222.29 3-methylphenyl Understudied; potential in catalysis or polymers Moderate steric bulk, aromatic solubility
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂ 206.33 Cyclohexyl Peptide coupling, polymer crosslinking Moisture-sensitive, skin irritant
Bis(trimethylsilyl)methanediimine C₇H₁₈N₂Si₂ 186.40 Trimethylsilyl Silylation reactions, hydrophobic reagents High lipophilicity, thermal stability
N,N'-Bis(2,6-diisopropylphenyl)methanediimine C₂₅H₃₂N₂ 360.54 2,6-diisopropylphenyl Polymer stabilization (e.g., polyurethanes) Extreme steric bulk, hydrolytic stability

Key Property Comparisons

  • Solubility: The 3-methylphenyl derivative exhibits moderate solubility in aromatic solvents (e.g., toluene) due to its planar substituents. DCC is soluble in dichloromethane and THF but reacts with protic solvents . Silylated analogs (e.g., bis(trimethylsilyl)) are highly lipophilic, favoring non-polar media .
  • Stability :
    • Bulky substituents (e.g., 2,6-diisopropylphenyl) enhance hydrolytic stability by shielding the reactive N=C=N core .
    • DCC is prone to hydrolysis, requiring anhydrous conditions .
  • Reactivity :
    • DCC’s high electrophilicity makes it effective in activating carboxylic acids for peptide bonds.
    • The 3-methylphenyl variant may exhibit reduced reactivity due to electron-donating methyl groups.

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